molecular formula C18H23N3O4S B10889470 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10889470
M. Wt: 377.5 g/mol
InChI Key: ITGRDWINOVHPEM-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a bicyclic structure fused with a piperazine ring and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclic structure can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Attachment of the Piperazine Ring: The bicyclic intermediate is then reacted with piperazine under controlled conditions to form the desired bicyclic-piperazine structure.

    Introduction of the Nitrophenyl Sulfonyl Group: The final step involves sulfonylation using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitrophenyl sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the nitrophenyl sulfonyl group, making it less reactive.

    Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine: Contains a furan ring instead of a piperazine ring, leading to different chemical properties.

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the bicyclic structure and the nitrophenyl sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H23N3O4S/c22-21(23)17-3-1-2-4-18(17)26(24,25)20-9-7-19(8-10-20)13-16-12-14-5-6-15(16)11-14/h1-6,14-16H,7-13H2

InChI Key

ITGRDWINOVHPEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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